molecular formula C9H16ClN B3085594 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1158205-64-1

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B3085594
CAS RN: 1158205-64-1
M. Wt: 173.68 g/mol
InChI Key: JPDVVTQTEKNBHM-UHFFFAOYSA-N
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Description

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C9H15N . It exists as a solid and has a molecular weight of 137.22 . It is a derivative of tetrahydropyridines (THPs), a class of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .


Synthesis Analysis

The synthesis of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine and its derivatives often involves innovative methods developed for the synthesis of substituted-tetrahydropyridine derivatives . For instance, when treated with triallylborane and McOH, the product of the 1,2-addition of PhLi to pyridine transforms to trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine .


Molecular Structure Analysis

The molecular structure of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be represented by the SMILES string C=CC[C@H]1NC@HC=CC1 . The InChI key for this compound is PSNCFOFVFFJWLI-RKDXNWHRSA-N .


Chemical Reactions Analysis

The electrochemical reduction of trans-2-allyl-6-R-1,2,3,6-tetrahydropyridines (R = Me, All, and Ph) on the mercury cathode in anhydrous DMF (with 0.1 M Bu4NClO4 as the supporting electrolyte) resulted in catalytic hydrogen evolution .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

Tetrahydropyridines (THPs), including 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, have been found to possess biologically active properties, sparking interest in their potential use in drug discovery and design . Future research may focus on the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .

properties

IUPAC Name

6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-3-5-9-7-4-6-8(2)10-9;/h3-4,6,8-10H,1,5,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDVVTQTEKNBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(N1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride

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